ETHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of furan, piperazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl piperazine intermediate, which is then reacted with an acetamido derivative. The final step involves the introduction of the ethyl ester group to the thiophene ring under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
ETHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The furan and piperazine moieties can bind to enzymes or receptors, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, enhancing its ability to interact with biological molecules. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(FURAN-2-YL)ACETATE: Similar furan moiety but lacks the piperazine and thiophene rings.
2-(4-(FURAN-2-YL)PIPERAZIN-1-YL)ACETAMIDE: Contains the furan and piperazine moieties but lacks the thiophene ring.
ETHYL 2-(THIOPHENE-3-YL)ACETATE: Similar thiophene moiety but lacks the furan and piperazine rings.
Uniqueness
ETHYL 2-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of furan, piperazine, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-4-27-20(26)17-13(2)14(3)29-18(17)21-16(24)12-22-7-9-23(10-8-22)19(25)15-6-5-11-28-15/h5-6,11H,4,7-10,12H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCKTBFKZQENMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.